molecular formula C11H14ClN3S B8445561 2-Chloro-7-methyl-4-(1-methylpropylamino)thieno[3,2-d]pyrimidine

2-Chloro-7-methyl-4-(1-methylpropylamino)thieno[3,2-d]pyrimidine

Cat. No.: B8445561
M. Wt: 255.77 g/mol
InChI Key: IZEFYRFDWPHHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7-methyl-4-(1-methylpropylamino)thieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C11H14ClN3S and its molecular weight is 255.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14ClN3S

Molecular Weight

255.77 g/mol

IUPAC Name

N-butan-2-yl-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C11H14ClN3S/c1-4-7(3)13-10-9-8(6(2)5-16-9)14-11(12)15-10/h5,7H,4H2,1-3H3,(H,13,14,15)

InChI Key

IZEFYRFDWPHHFV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC(=NC2=C1SC=C2C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In DMF was dissolved 700 mg (3.2 mmol) of 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine, and then an aqueous solution of 1.07 g (7.5 mmol) of 1-methylpropylamine was added dropwise to the resulting solution under ice cooling over 5 minutes. The reaction mixture was stirred at 0° C. for one hour and then allowed to resume room temperature, followed by stirring for one hour. After completion of the reaction, ice water was added to the reaction mixture, followed by extraction with ethyl acetate (50 ml×3). After the organic layer was washed successively with 1N hydrochloric acid, water and brine and dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (eluent: ethyl acetate-hexane=1/8) to give 676 mg (yield: 82.7%) of the title compound.
Quantity
1.07 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82.7%

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